molecular formula C17H25N3O B3216159 N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine CAS No. 1171009-59-8

N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

Cat. No.: B3216159
CAS No.: 1171009-59-8
M. Wt: 287.4 g/mol
InChI Key: NGLGRJFFNQIYPS-UHFFFAOYSA-N
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Description

N-((1-Isopropyl-3-methyl-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a complex organic compound featuring a pyrazole ring substituted with an isopropyl group and a methyl group, and an ethanamine moiety linked to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by subsequent functionalization. The isopropyl and methyl groups can be introduced through alkylation reactions, while the ethanamine moiety can be attached via reductive amination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and selectivity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

  • N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)ethanamine: Similar structure but lacks the methoxyphenyl group.

  • 2-(3-Methoxyphenyl)ethanamine: Similar ethanamine moiety but lacks the pyrazole ring.

  • 1-Isopropyl-3-methyl-1H-pyrazole: Core pyrazole structure without the ethanamine and methoxyphenyl groups.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-13(2)20-12-16(14(3)19-20)11-18-9-8-15-6-5-7-17(10-15)21-4/h5-7,10,12-13,18H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLGRJFFNQIYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNCCC2=CC(=CC=C2)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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